molecular formula C12H16F2 B3167216 1-(1,1-Difluoroethyl)-4-isobutylbenzene CAS No. 918110-09-5

1-(1,1-Difluoroethyl)-4-isobutylbenzene

Cat. No.: B3167216
CAS No.: 918110-09-5
M. Wt: 198.25 g/mol
InChI Key: GBENDOBVVLHMQZ-UHFFFAOYSA-N
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Description

1-(1,1-Difluoroethyl)-4-isobutylbenzene is an organic compound that belongs to the class of difluoroethylated aromatics. . The presence of the difluoroethyl group in the molecule imparts unique steric and electronic features, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Difluoroethyl)-4-isobutylbenzene typically involves the difluoroethylation of aromatic compounds. One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride as the difluoroalkylating reagent . The reaction conditions often include the use of a nickel catalyst, such as nickel(II) chloride, in the presence of a base like potassium carbonate, under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoroethylation processes using similar reagents and catalysts as in laboratory synthesis. The scalability of the reaction and the availability of inexpensive raw materials like 1,1-difluoroethyl chloride make it feasible for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-(1,1-Difluoroethyl)-4-isobutylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The aromatic ring can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the difluoroethyl group can lead to the formation of ethyl or methyl derivatives.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) under acidic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

    Substitution Products: Halogenated or nitrated derivatives of this compound.

    Oxidation Products: Ketones or carboxylic acids.

    Reduction Products: Ethyl or methyl derivatives.

Comparison with Similar Compounds

  • 1-(1,1-Difluoroethyl)-2-fluorobenzene
  • 1-(1,1-Difluoroethyl)-4-methylbenzene
  • 1-(1,1-Difluoroethyl)-4-chlorobenzene

Uniqueness: 1-(1,1-Difluoroethyl)-4-isobutylbenzene is unique due to the presence of both the difluoroethyl group and the isobutyl group on the aromatic ring. This combination imparts distinct steric and electronic properties, making it a valuable compound for various applications in medicinal chemistry, organic synthesis, and material science .

Properties

IUPAC Name

1-(1,1-difluoroethyl)-4-(2-methylpropyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2/c1-9(2)8-10-4-6-11(7-5-10)12(3,13)14/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBENDOBVVLHMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60846587
Record name 1-(1,1-Difluoroethyl)-4-(2-methylpropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60846587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918110-09-5
Record name 1-(1,1-Difluoroethyl)-4-(2-methylpropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60846587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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